

18:1-17:1-18:1 TG-d5 molecular weight and formula

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Compound of Interest

Compound Name: 18:1-17:1-18:1 TG-d5

Cat. No.: B12362630

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An In-Depth Technical Guide to 18:1-17:1-18:1 TG-d5

This technical guide provides comprehensive information on the deuterated triglyceride **18:1-17:1-18:1 TG-d5**, tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical properties and its application as an internal standard in quantitative analytical methodologies.

Core Molecular Information

18:1-17:1-18:1 TG-d5, also known as 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5, is a deuterated synthetic triglyceride.^[1] The incorporation of five deuterium atoms (d5) on the glycerol backbone provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of triglycerides in complex biological samples.^[1]

Quantitative Data Summary

The key quantitative and physical properties of **18:1-17:1-18:1 TG-d5** are summarized in the table below for easy reference.

Property	Value	Source(s)
Chemical Formula	C ₅₆ H ₉₇ D ₅ O ₆	[1]
Molecular Weight	876.44 g/mol	[1]
Exact Mass	875.8 Da	[2]
Synonym	1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5	[1]
Purity	>99%	[1]
Storage Temperature	-20°C	[1][2]
Primary Application	Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)	[1]

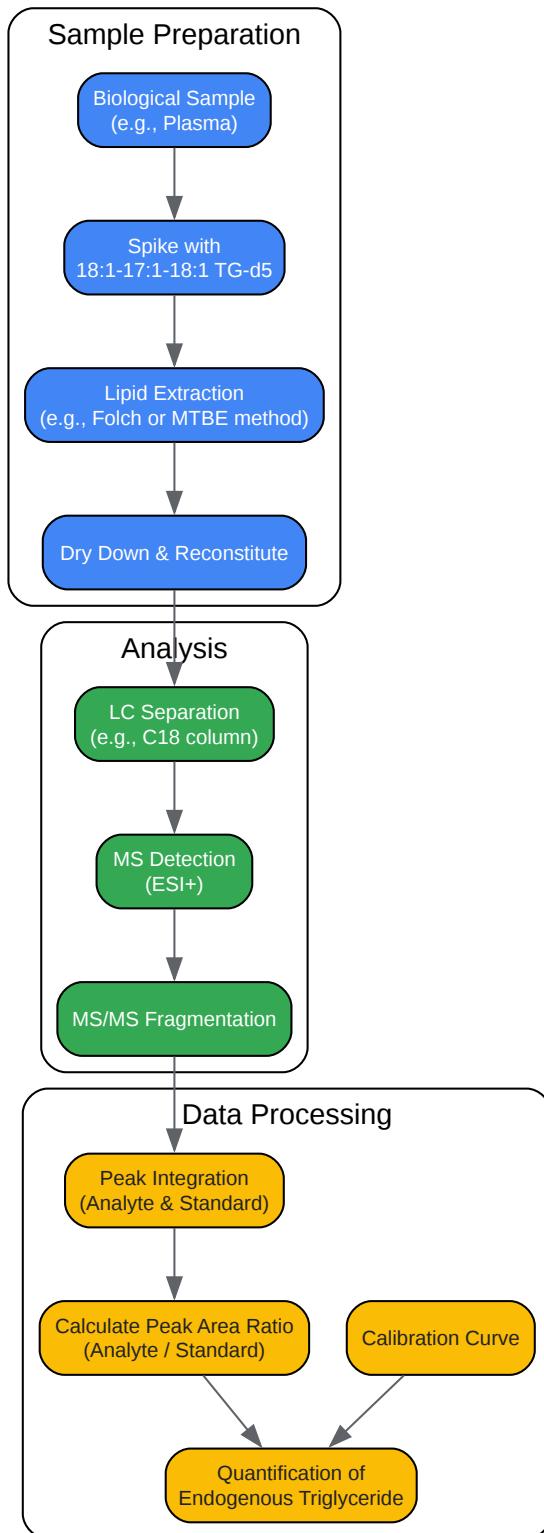
Application in Quantitative Lipidomics

The primary application of **18:1-17:1-18:1 TG-d5** is as an internal standard for the precise quantification of triglycerides in lipidomics studies.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is spiked into a biological sample. Since the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterparts, it co-elutes and co-ionizes with the endogenous triglycerides. By comparing the signal intensity of the endogenous triglyceride to that of the known quantity of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of triglycerides in a biological sample, such as plasma, using **18:1-17:1-18:1 TG-d5** as an internal standard with LC-MS/MS.

Experimental Workflow for Triglyceride Quantification using a Deuterated Standard

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Caption: Workflow for quantifying triglycerides using an internal standard.

Detailed Experimental Protocols

The following sections provide a generalized protocol for the quantification of triglycerides in human plasma using **18:1-17:1-18:1 TG-d5** as an internal standard, based on common lipidomics methodologies.

Sample Preparation: Lipid Extraction

This protocol outlines a common method for extracting lipids from a plasma sample.

- **Aliquoting and Spiking:** In a glass tube, aliquot 50 μ L of human plasma. Add a precise amount of **18:1-17:1-18:1 TG-d5** (e.g., 10 μ L of a 10 μ g/mL solution in methanol) to serve as the internal standard.
- **Protein Precipitation and Lipid Extraction:** Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol to the plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- **Phase Separation:** Add 200 μ L of 0.9% NaCl solution to the tube to induce the separation of aqueous and organic phases. Vortex for another 30 seconds.
- **Centrifugation:** Centrifuge the sample at 2,000 \times g for 10 minutes at 4°C. This will result in a lower organic phase containing the lipids, an upper aqueous phase, and a protein disc at the interface.
- **Lipid Collection:** Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
- **Drying and Reconstitution:** Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 μ L of a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol and toluene.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details a representative method for the analysis of the extracted lipids.

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column is commonly used for separating triglyceride species.
 - Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the hydrophobic triglycerides.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 $\mu\text{L}/\text{min}$.
 - Injection Volume: 5-10 μL of the reconstituted lipid extract.
- Mass Spectrometry (MS) System: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode (ESI+) is typically used for triglyceride analysis, often detecting the ammonium adducts ($[\text{M}+\text{NH}_4]^+$).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for both the endogenous triglyceride and the deuterated internal standard.
 - MRM Transitions:
 - For Endogenous Triglycerides: The precursor ion will be the $[\text{M}+\text{NH}_4]^+$ adduct of the target triglyceride. The product ion will correspond to the neutral loss of one of the fatty acyl chains.

- For **18:1-17:1-18:1 TG-d5**: The precursor ion will be its $[M+NH_4]^+$ adduct. The product ion will correspond to the neutral loss of one of the fatty acyl chains (e.g., oleic acid or heptadecanoic acid).

Data Analysis and Quantification

- Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of both the target endogenous triglyceride and the **18:1-17:1-18:1 TG-d5** internal standard.
- Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the internal standard.
- Calibration Curve: Prepare a series of calibration standards with known concentrations of a non-deuterated triglyceride standard and a constant concentration of the **18:1-17:1-18:1 TG-d5** internal standard. Analyze these standards using the same LC-MS/MS method and plot the response ratio against the concentration of the standard to generate a calibration curve.
- Concentration Determination: Determine the concentration of the endogenous triglyceride in the sample by comparing its response ratio to the calibration curve.

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References

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